Flomoxef is a broad-spectrum oxacephem antibiotic that displays potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, ] It belongs to the class of β-lactam antibiotics, specifically the oxacephems, which are structurally similar to cephalosporins but possess a unique oxygen atom in the six-membered ring. [] This structural modification confers increased stability against β-lactamases produced by various bacteria, making it effective against strains resistant to other β-lactam antibiotics. [] While primarily known for its clinical applications in treating bacterial infections, Flomoxef is also used in various scientific research studies, particularly in microbiology and pharmacology.
Flomoxef's molecular structure is characterized by a β-lactam ring fused to a six-membered dihydro-1,3-oxazine ring. This distinctive structure contributes to its enhanced stability against β-lactamases, making it effective against a wider spectrum of bacteria compared to other β-lactam antibiotics. [] Specific details about the molecular structure analysis, such as bond lengths, angles, and other structural features, haven't been explicitly mentioned in the provided literature.
Flomoxef, as a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] These PBPs are crucial enzymes responsible for the final transpeptidation step in peptidoglycan synthesis, a process essential for bacterial cell wall integrity. By binding to PBPs, Flomoxef disrupts the cross-linking of peptidoglycan strands, leading to weakened cell walls and ultimately bacterial cell death.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6